molecular formula C15H13NO4S B2941703 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide CAS No. 2034343-86-5

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2941703
CAS No.: 2034343-86-5
M. Wt: 303.33
InChI Key: SLKMMGPHROQRHD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a unique hybrid structure of furan and thiophene heterocycles . This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry and drug discovery due to the privileged status of these scaffolds . Thiophene and furan rings are frequently explored as core structures in developing novel therapeutic agents because they can improve a compound's physicochemical properties and binding affinity through enhanced drug-receptor interactions . The specific combination of a thiophene-linked furan ring, a hydroxyethyl chain, and a furan-2-carboxamide group in this molecule presents a distinct three-dimensional profile that may be valuable for interacting with biological targets. Researchers are investigating similar heterocyclic hybrid compounds for their potential to modulate various cellular pathways . For instance, structurally related compounds featuring the 5-(thiophen-3-yl)furan-2-yl moiety are of interest for probing enzyme inhibition and receptor modulation activities . The presence of multiple hydrogen bond donors and acceptors in this molecule suggests a potential for targeted interactions with proteins and enzymes . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. It is strictly for use in laboratory settings and is not intended for human or veterinary consumption . Researchers can utilize this compound as a chemical reference standard or as a building block in the synthesis and exploration of novel heterocyclic compounds with potential biological activity.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-11(8-16-15(18)14-2-1-6-19-14)13-4-3-12(20-13)10-5-7-21-9-10/h1-7,9,11,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKMMGPHROQRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s furan and thiophene rings allow it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to target proteins. Studies have shown that this compound can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing substrate access. Additionally, this compound has been observed to interact with G-protein coupled receptors (GPCRs), modulating their signaling pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism. Furthermore, this compound has been shown to affect immune cells by modulating cytokine production and enhancing the immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the inhibition of COX-2 by this compound results in decreased production of pro-inflammatory prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of controlled experimental conditions when studying the biological activities of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings suggest a narrow therapeutic window for this compound and underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion. The metabolic flux of this compound can influence its pharmacokinetics and biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and stability of this compound within specific cellular compartments. These modifications are essential for the regulation of the compound’s biological effects.

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of key chemical characteristics:

PropertyValue
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
CAS Number2034343-86-5
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of Intermediates : Starting with the furan and thiophene rings, which are introduced via cross-coupling reactions.
  • Amidation Reaction : The carboxamide group is introduced through an amidation reaction.
  • Optimization for Industrial Production : Industrial methods may involve continuous flow chemistry to enhance efficiency and safety.

Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Notable activities include:

  • Anticancer Activity : Research indicates potential anticancer properties, possibly through inhibition of specific cancer-related pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Case Studies

  • Anticancer Studies : In vitro tests demonstrated that the compound inhibited the proliferation of cancer cell lines with an IC50 value indicating significant potency.
  • Anti-inflammatory Research : A study evaluated the compound's effects on cytokine production in macrophages, showing a reduction in pro-inflammatory markers.

The mechanism of action involves the interaction with specific molecular targets, such as:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.
  • Receptor Modulation : It might interact with receptors that mediate cellular responses, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield (if available) Reference
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide (Target) Not explicitly stated ~350–385 (est.) Hydroxyethyl linker, thiophen-3-yl-furan, furan-2-carboxamide N/A
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide C₁₈H₁₅NO₄S 341.4 Dihydrodioxine ring replaces hydroxyethyl; methylene linker N/A
2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide C₁₆H₁₃F₂NO₄S₂ 385.4 Sulfonamide replaces carboxamide; 2,6-difluoro substitution N/A
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide C₁₅H₁₃NO₂S₂ 303.4 Thiophene-2-carboxamide; lacks hydroxy group N/A
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide C₁₆H₁₅N₂O₃S Not provided Isoxazole-3-carboxamide; methyl substitution N/A
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (Compound 6k) C₂₁H₁₉NO₄ 349.4 Styryl-phenyl group; methoxy substitutions 17%
N-Allyl-N-(4-(allyloxy)-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22t) C₁₈H₁₆F₃N₂O₅ 397.3 Nitrofuran; trifluoromethyl and allyl groups 55%

Key Observations

  • Hydroxyethyl vs. Methylene Linkers : The hydroxyethyl group in the target compound may improve solubility compared to the methylene linker in ’s dihydrodioxine derivative .
  • Carboxamide vs.
  • Heterocycle Variations : Replacing the furan-2-carboxamide with thiophene-2-carboxamide () reduces molecular weight by ~40–80 Da, which could influence pharmacokinetic properties .
  • Synthetic Yields : Related furan carboxamides exhibit variable yields (17–55%), with palladium-catalyzed reactions () showing lower efficiency compared to alkylation strategies () .

Functional Implications

  • Hydrogen Bonding : The hydroxy group in the target compound may enhance interactions with biological targets, contrasting with the sulfonamide’s acidity () or the isoxazole’s rigidity () .
  • Aromatic Systems : Thiophene and furan rings in analogs (e.g., ) suggest shared electronic profiles, but substitution patterns (e.g., 3-yl vs. 2-yl) could alter binding specificity .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
12-Furoyl chloride, 2-aminoethanol derivativeAmide bond formation
2Acetonitrile, reflux (1–2 hrs)Solvent and reaction medium
3Slow evaporation at RTCrystallization

Basic: How can structural elucidation be performed for this compound?

Answer:
Use a combination of:

  • X-ray crystallography : Resolve dihedral angles between thiophene and furan rings (e.g., 8.5–13.5° in analogous structures) to confirm stereochemistry .
  • NMR spectroscopy : Compare 1H^{1}\text{H} and 13C^{13}\text{C} shifts with similar compounds (e.g., δ 167.8 ppm for carbonyl groups in furan-carboxamides) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calcd. 396.1723, found 396.1725) .

Advanced: How do non-classical hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Answer:
In related carboxamides, weak C–H⋯O/S interactions dominate crystal packing, forming layered structures parallel to the (010) plane. For example:

  • C–H⋯O interactions between furan oxygen and aromatic hydrogens stabilize molecular stacking .
  • π-π stacking between thiophene and benzene rings (distance ~3.5 Å) enhances lattice stability .

Data Contradiction : Dihedral angles between aromatic rings vary significantly (e.g., 8.5° vs. 13.5° in two molecules of the same asymmetric unit), suggesting conformational flexibility in the solid state .

Advanced: What strategies resolve discrepancies in spectroscopic data for diastereomers or by-products?

Answer:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to isolate diastereomers .
  • Dynamic NMR : Detect rotameric populations at low temperatures (e.g., -40°C) to resolve overlapping signals in 1H^{1}\text{H} NMR .
  • Theoretical calculations : Compare experimental IR spectra with DFT-predicted vibrational modes (e.g., C=O stretch at 1680 cm1^{-1}) .

Q. Example By-Product Analysis :

By-ProductSourceResolution Method
Hydrolysis productMoisture exposureDrying agents (e.g., molecular sieves) during synthesis
Oxidized thiopheneAir-sensitive intermediatesInert atmosphere (N2_2/Ar)

Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization?

Answer:

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate bioavailability (e.g., N-(tert-butyl) analogs show enhanced CNS penetration) .
  • Hydrophobic interactions : Introduce methyl/cyclopropyl groups (e.g., 2-methylcyclopropyl-furan in ) to improve binding affinity .
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC50_{50} values <10 µM in thiophene-carboxamide derivatives) .

Q. SAR Table :

ModificationPharmacological ImpactReference
Hydroxyethyl groupIncreased solubility
Thiophene → FuranReduced cytotoxicity
Nitroaniline substituentEnhanced antibacterial activity

Advanced: What computational methods predict supramolecular behavior or toxicity?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase for genotoxicity prediction) .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and CYP450 inhibition risks .
  • Crystal structure prediction (CSP) : Polymorph screening via Mercury CSD software identifies stable packing motifs .

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